3-(2-Methyl-5-nitrobenzenesulfonamido)benzoic acid
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Overview
Description
3-(2-Methyl-5-nitrobenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzenesulfonamido group substituted with a methyl and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-5-nitrobenzenesulfonamido)benzoic acid typically involves the nitration of a benzoic acid derivative followed by sulfonation and subsequent amination. One common method involves the nitration of methylbenzoic acid using a mixture of nitric and sulfuric acids to introduce the nitro group. This is followed by sulfonation using sulfuric acid to introduce the sulfonamido group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-5-nitrobenzenesulfonamido)benzoic acid can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(2-Methyl-5-nitrobenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-5-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamido group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but with two nitro groups instead of one.
3-Dimethylaminobenzoic acid: Contains a dimethylamino group instead of a nitro group.
5-Methyl-2-nitrobenzoic acid: Similar but with different positioning of the methyl and nitro groups.
Uniqueness
3-(2-Methyl-5-nitrobenzenesulfonamido)benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a nitro group, sulfonamido group, and methyl group makes it a versatile compound for various applications in research and industry.
Biological Activity
3-(2-Methyl-5-nitrobenzenesulfonamido)benzoic acid, also known by its CAS number 414906-61-9, is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article provides a detailed overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a sulfonamide group and a nitro group. This structural configuration is significant for its biological interactions.
- Molecular Formula : C13H12N2O4S
- Molecular Weight : 296.31 g/mol
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:
-
Inhibition of Carbonic Anhydrase (CA) :
- Aryl sulfonamides, including this compound, are known to inhibit carbonic anhydrase with high affinity, which plays a crucial role in physiological processes such as respiration and acid-base balance .
- The inhibition mechanism involves binding to the active site of CA, thereby obstructing the enzyme's catalytic activity.
- Impact on Immune Response :
Antimicrobial Properties
Studies have shown that related sulfonamide compounds exhibit antimicrobial activity against various bacterial strains. While specific data on this compound is limited, the structural similarity to known antimicrobial agents suggests potential efficacy.
Antitumor Activity
Preliminary investigations into sulfonamide derivatives have indicated antitumor properties. The ability of these compounds to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. Further research is needed to establish the specific effects of this compound in this context.
Case Studies and Research Findings
- Inhibition Studies :
- Immunological Applications :
-
Pharmacokinetics :
- Investigations into the pharmacokinetic properties of similar compounds indicate that they possess favorable absorption and distribution characteristics, which are critical for their therapeutic applications.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | Antimicrobial | Inhibition of bacterial enzymes |
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Antitumor | Induction of apoptosis |
This compound | Potentially immunomodulatory | Inhibition of perforin-mediated lysis |
Properties
IUPAC Name |
3-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-9-5-6-12(16(19)20)8-13(9)23(21,22)15-11-4-2-3-10(7-11)14(17)18/h2-8,15H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLXKBSYLRKHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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